3-Methyl-6-nitroquinoxalin-2(1H)-one

Description

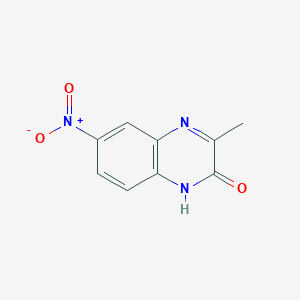

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-6-nitro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-5-9(13)11-7-3-2-6(12(14)15)4-8(7)10-5/h2-4H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIHDCPZGZHLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503313 | |

| Record name | 3-Methyl-6-nitroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19801-10-6 | |

| Record name | 3-Methyl-6-nitroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-6-nitroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-Methyl-6-nitroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and key analytical data for this molecule, presented in a format tailored for researchers and professionals in drug development.

Introduction

Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group and a methyl group to the quinoxalin-2(1H)-one scaffold can significantly influence the molecule's electronic properties and biological activity. This compound (CAS No: 19801-10-6) is a member of this family with potential applications stemming from the known bioactivity of nitro-containing heterocycles, which includes antimicrobial and antitumoral properties. This guide serves to provide a detailed technical overview of its synthesis and characterization.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction between 4-nitro-1,2-phenylenediamine and pyruvic acid. This reaction is a classical method for the formation of the quinoxalinone ring system.

Synthesis Workflow

The synthesis proceeds through the nucleophilic attack of the amino groups of 4-nitro-1,2-phenylenediamine on the carbonyl carbons of pyruvic acid, followed by cyclization and dehydration to form the stable quinoxalinone ring.

Experimental Protocol

Materials:

-

4-Nitro-1,2-phenylenediamine

-

Pyruvic acid

-

Ethanol (or other suitable solvent like n-butanol)

-

Hydrochloric acid (catalytic amount, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine in a suitable solvent such as ethanol.

-

Add an equimolar amount of pyruvic acid to the solution. A catalytic amount of a protic acid like hydrochloric acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic and physical methods.

Physical Properties

| Property | Value |

| CAS Number | 19801-10-6 |

| Molecular Formula | C₉H₇N₃O₃ |

| Molecular Weight | 205.17 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not explicitly found in the search results. The introduction of a nitro group generally increases the melting point of quinoxalinone derivatives.[1] |

Spectroscopic Data

Mass Spectrometry (Electron Impact - EI): A study on 1-alkyl-3-methyl-6-nitro-2(1H)-quinoxalin-2-ones indicates that the fragmentation patterns are influenced by the substituents.[1] For the title compound, the molecular ion peak [M]⁺ is expected at m/z 205. Common fragmentation pathways for quinoxalinones involve the loss of CO, and for nitro-substituted compounds, the loss of NO₂ and/or NO is also anticipated.

Infrared (IR) Spectroscopy: While a specific spectrum for the title compound was not found, characteristic IR absorption bands for the quinoxalin-2(1H)-one scaffold are well-documented.[2] Key expected peaks include:

-

N-H stretching: around 3200-3400 cm⁻¹

-

C=O stretching (amide): around 1670-1690 cm⁻¹

-

C=N stretching: around 1610-1630 cm⁻¹

-

NO₂ stretching (asymmetric and symmetric): around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹ respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for this compound were not available in the search results. However, based on the analysis of similar quinoxalinone structures, the following chemical shifts can be predicted:

-

¹H NMR:

-

A singlet for the methyl group (C₃-CH₃) protons, likely in the range of δ 2.3-2.6 ppm.

-

Aromatic protons on the benzene ring will appear in the downfield region (δ 7.0-8.5 ppm), with splitting patterns dependent on their coupling with each other. The presence of the electron-withdrawing nitro group will deshield the adjacent protons, shifting them further downfield.

-

A broad singlet for the N-H proton, which may be solvent-dependent.

-

-

¹³C NMR:

-

The methyl carbon (C₃-CH₃) is expected to resonate in the aliphatic region (δ 15-25 ppm).

-

The carbonyl carbon (C₂) will appear significantly downfield (δ 150-160 ppm).

-

The carbon attached to the nitro group (C₆) and other aromatic carbons will be observed in the aromatic region (δ 110-150 ppm).

-

Potential Biological Significance and Signaling Pathways

Nitro-containing heterocyclic compounds are known to exhibit a wide range of biological activities, often acting as prodrugs that are activated under hypoxic conditions found in tumors and certain microbial environments. The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through DNA adduction or the generation of reactive oxygen species (ROS).

Quinoxaline 1,4-di-N-oxides, a related class of compounds, have demonstrated antimicrobial, antitumoral, and antitrypanosomal activities.[1] Their mechanism of action is often linked to the bioreduction of the N-oxide groups, leading to DNA damage and inhibition of cellular respiration. Some quinoxaline derivatives have also been identified as kinase inhibitors, interfering with cellular signaling pathways crucial for cell proliferation and survival.[3]

Logical Relationship of Bioactivation

The potential bioactivation of this compound can be conceptualized as a multi-step process initiated by enzymatic reduction.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The straightforward condensation reaction provides a viable route to this compound. While detailed experimental and spectroscopic data are not yet fully available in the public domain, the provided information, based on related structures, offers a solid foundation for researchers to build upon. The known biological activities of the nitroquinoxalinone scaffold suggest that this compound is a promising candidate for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

Spectroscopic Analysis of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methyl-6-nitroquinoxalin-2(1H)-one, a quinoxalinone derivative of interest in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics of the molecule and provides standardized experimental protocols for its analysis using various techniques.

Introduction

This compound (CAS No: 19801-10-6, Molecular Formula: C₉H₇N₃O₃) belongs to the quinoxalinone family, a class of heterocyclic compounds known for a wide range of biological activities.[1] The introduction of a nitro group at the 6-position and a methyl group at the 3-position significantly influences its electronic properties and, consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The presence of the electron-withdrawing nitro group is expected to deshield the aromatic protons, causing a downfield shift in their signals compared to the unsubstituted analog.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~12.5 | Singlet (broad) | - |

| H-5 | ~8.6 | Doublet | ~2.5 |

| H-7 | ~8.2 | Doublet of Doublets | ~9.0, 2.5 |

| H-8 | ~7.5 | Doublet | ~9.0 |

| -CH₃ | ~2.4 | Singlet | - |

¹³C NMR Spectroscopy (Predicted)

Similar to the proton NMR, the carbon atoms in the aromatic ring are expected to be influenced by the nitro group, leading to shifts in their resonance frequencies.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~155 |

| C-3 (C-CH₃) | ~148 |

| C-4a | ~130 |

| C-5 | ~125 |

| C-6 (C-NO₂) | ~145 |

| C-7 | ~120 |

| C-8 | ~118 |

| C-8a | ~138 |

| -CH₃ | ~20 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3000 | Medium, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Weak |

| C=O Stretch (Amide) | 1680-1660 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Asymmetric NO₂ Stretch | 1550-1500 | Strong |

| Symmetric NO₂ Stretch | 1350-1300 | Strong |

Mass Spectrometry (Electron Impact)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (205.17 g/mol ).[1] Fragmentation patterns are likely to involve the loss of the nitro group (NO₂) and carbon monoxide (CO).

| m/z | Predicted Fragment |

| 205 | [M]⁺ |

| 159 | [M - NO₂]⁺ |

| 131 | [M - NO₂ - CO]⁺ |

UV-Visible Spectroscopy (Predicted)

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption bands corresponding to the π → π* transitions of the aromatic system. The nitro group, being a chromophore, will likely cause a bathochromic (red) shift of the absorption maxima compared to the parent quinoxalinone.

| Solvent | Predicted λmax (nm) |

| Ethanol | ~280, ~350 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 1024 or more scans).

-

Process the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

References

An In-depth Technical Guide on the Spectroscopic and Mechanistic Aspects of 3-Methyl-6-nitroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data, experimental protocols, and a proposed mechanistic pathway for the compound 3-Methyl-6-nitroquinoxalin-2(1H)-one. This information is crucial for researchers and scientists involved in the characterization and development of novel quinoxalinone-based therapeutic agents.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for 1,3-dimethyl-6-nitroquinoxalin-2(1H)-one [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.69 | d | 2.4 | H-5 |

| 8.38 | dd | 9.2, 2.4 | H-7 |

| 7.39 | d | 9.2 | H-8 |

| 3.75 | s | - | N-CH₃ (at N1) |

| 2.63 | s | - | C-CH₃ (at C3) |

Table 2: ¹³C NMR Data for 1,3-dimethyl-6-nitroquinoxalin-2(1H)-one [1]

| Chemical Shift (δ) ppm | Assignment |

| 161.2 | C=O (C2) |

| 154.8 | C=N (C3) |

| 143.4 | C-NO₂ (C6) |

| 137.9 | C-4a |

| 131.8 | C-8a |

| 125.2 | C-5 |

| 124.2 | C-7 |

| 114.2 | C-8 |

| 29.6 | N-CH₃ (at N1) |

| 21.7 | C-CH₃ (at C3) |

Experimental Protocols

The following are representative experimental protocols for the synthesis and NMR characterization of quinoxalinone derivatives, adapted from established methodologies.

2.1. Synthesis of Quinoxalinone Derivatives

A common method for synthesizing quinoxalinone cores is through the condensation of an o-phenylenediamine with an α-keto acid or ester.[2][3]

-

Reaction Setup: A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and an α-keto acid or ester (e.g., ethyl pyruvate, 1.1 equivalents) is prepared in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography on silica gel.

2.2. NMR Spectroscopic Analysis

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of quinoxalinone derivatives.[1][4]

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, with a longer relaxation delay and a larger number of scans.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mandatory Visualizations

3.1. General Synthesis of this compound

The synthesis of this compound can be conceptually illustrated as a two-step process starting from 4-nitro-1,2-phenylenediamine and pyruvic acid.

3.2. Proposed Signaling Pathway: Reductive Activation and DNA Damage

Nitro-heterocyclic compounds, including nitroquinoxalinones, are often bioreductively activated to exert their biological effects. This proposed pathway illustrates the intracellular activation and subsequent DNA-damaging effects, a common mechanism for this class of compounds.[5][6][7]

References

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for nitroaromatic and heterocyclic compounds. This information is valuable for the identification and structural elucidation of this compound and its analogues in various research and development settings.

Proposed Mass Spectrometry Fragmentation Data

The fragmentation of this compound under electron ionization is anticipated to proceed through a series of characteristic neutral losses and rearrangements. The molecular ion and key proposed fragment ions are summarized in the table below. The molecular weight of this compound (C₉H₇N₃O₃) is 205.17 g/mol .

| m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |

| 205 | [C₉H₇N₃O₃]⁺• | - | Molecular Ion (M⁺•) |

| 175 | [C₉H₇N₂O₂]⁺• | NO | Loss of a nitro radical is a common fragmentation for nitroaromatic compounds. |

| 159 | [C₉H₇N₂O]⁺ | NO₂ | Expulsion of a nitro group is a primary fragmentation pathway. |

| 147 | [C₉H₇N₂O]⁺ | CO | Loss of carbon monoxide from the ion at m/z 175. |

| 131 | [C₈H₅N₂O]⁺ | CO | Loss of carbon monoxide from the ion at m/z 159. |

| 132 | [C₈H₆N]⁺ | HCN | Loss of hydrogen cyanide from the quinoxaline ring of the ion at m/z 159. |

| 104 | [C₇H₆]⁺• | HCN | Loss of hydrogen cyanide from the ion at m/z 131. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following outlines a typical experimental protocol for the analysis of a solid, thermally stable organic compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

A small amount of the solid sample (approximately 1 mg) is dissolved in a suitable volatile solvent (e.g., methanol, acetone, or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

The solution is filtered through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is used.

3. Gas Chromatography (GC) Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

4. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-500

-

Scan Speed: 1000 amu/s

5. Data Analysis:

-

The acquired mass spectra are analyzed to identify the molecular ion peak and the fragmentation pattern.

-

The fragmentation data is compared with known fragmentation behaviors of similar chemical structures and can be searched against mass spectral libraries for compound identification.

Proposed Fragmentation Pathway Visualization

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

Caption: Proposed EI-MS fragmentation of this compound.

This proposed fragmentation pathway begins with the molecular ion (m/z 205), which can undergo the loss of a nitro radical (NO) to form the ion at m/z 175, or the loss of a nitro group (NO₂) to yield the ion at m/z 159. Subsequent losses of carbon monoxide (CO) and hydrogen cyanide (HCN) from these primary fragments lead to the formation of the other observed ions in the mass spectrum. This cascade of fragmentation is characteristic of the structural features of the parent molecule.

Biological Activities of 3-Methyl-6-nitroquinoxalin-2(1H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of quinoxalin-2(1H)-one, in particular, have garnered significant attention as a privileged structure in the development of novel therapeutic agents. The introduction of a methyl group at the 3-position and a nitro group at the 6-position of this core structure gives rise to 3-Methyl-6-nitroquinoxalin-2(1H)-one, a class of compounds with potential biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the activities of these derivatives, with a focus on their antimicrobial and potential anticancer properties.

Synthesis of this compound Derivatives

The synthesis of the this compound core typically involves the condensation of 4-nitro-o-phenylenediamine with pyruvic acid or its derivatives. This foundational structure can then be further modified to generate a library of derivatives. A common strategy involves the introduction of a hydrazinyl group at the 2-position, which can then be reacted with various substituted acetophenones to yield hydrazone derivatives.

A general synthetic pathway is outlined below:

Caption: General synthesis workflow for this compound hydrazone derivatives.

Biological Activities

Antimicrobial Activity

Derivatives of this compound have demonstrated promising antibacterial properties. Specifically, a series of 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives have been synthesized and evaluated for their efficacy against a panel of bacterial strains.

Table 1: Antibacterial Activity of 2-Hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives

| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) |

| Derivative 1 | Staphylococcus aureus | 0.125 | 0.250 |

| Bacillus subtilis | 0.0625 | 0.125 | |

| Escherichia coli | 0.250 | 0.250 | |

| Pseudomonas aeruginosa | 0.250 | 0.250 | |

| Derivative 2 | Staphylococcus aureus | 0.0625 | 0.125 |

| Bacillus subtilis | 0.0313 | 0.0625 | |

| Escherichia coli | 0.125 | 0.250 | |

| Pseudomonas aeruginosa | 0.125 | 0.250 | |

| Derivative 3 | Staphylococcus aureus | 0.125 | 0.250 |

| Bacillus subtilis | 0.0625 | 0.125 | |

| Escherichia coli | 0.250 | 0.250 | |

| Pseudomonas aeruginosa | 0.250 | 0.250 | |

| Derivative 4 | Staphylococcus aureus | 0.0625 | 0.125 |

| Bacillus subtilis | 0.0313 | 0.0625 | |

| Escherichia coli | 0.125 | 0.250 | |

| Pseudomonas aeruginosa | 0.125 | 0.250 | |

| Derivative 5 | Staphylococcus aureus | 0.250 | 0.250 |

| Bacillus subtilis | 0.125 | 0.250 | |

| Escherichia coli | 0.250 | 0.250 | |

| Pseudomonas aeruginosa | 0.250 | 0.250 | |

| Derivative 6 | Staphylococcus aureus | 0.125 | 0.250 |

| Bacillus subtilis | 0.0625 | 0.125 | |

| Escherichia coli | 0.125 | 0.250 | |

| Pseudomonas aeruginosa | 0.125 | 0.250 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

The results indicate that these compounds exhibit broad-spectrum antibacterial activity, with some derivatives showing notable potency against Gram-positive bacteria. The presence of the nitro group is often associated with the antimicrobial activity of various compounds, potentially through mechanisms involving the generation of reactive nitrogen species that can damage cellular components.

Anticancer Activity

While specific anticancer data for this compound derivatives are limited in the current literature, the broader class of quinoxaline derivatives has been extensively investigated for its antiproliferative and cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Commonly implicated pathways include:

-

VEGFR-2 Signaling: Many quinoxaline derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

-

Apoptosis Induction: Quinoxaline derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell division.

The presence of a nitroaromatic moiety can contribute to anticancer activity through several mechanisms, including bioreductive activation under hypoxic conditions found in solid tumors, leading to the formation of cytotoxic radicals, and acting as alkylating agents that damage DNA.[1][2][3]

Based on the known activities of related quinoxaline derivatives and nitroaromatic compounds, a hypothetical mechanism of action for this compound derivatives could involve the dual inhibition of pro-survival signaling and the induction of apoptosis.

Caption: Hypothetical mechanism of anticancer action via VEGFR-2 and Bcl-2 inhibition.

Experimental Protocols

Synthesis of 2-Hydrazinyl-3-methyl-6-nitroquinoxaline

This protocol describes the synthesis of a key intermediate for the preparation of hydrazone derivatives.

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a solution of this compound (1 mmol) in ethanol (5 mL) in a round-bottom flask, add hydrazine hydrate (80%, 5 mL) dropwise.

-

Stir the solution at room temperature for 30 minutes.

-

Heat the reaction mixture under reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Collect the solid precipitate that forms by filtration.

-

Crystallize the crude product from ethanol to yield the purified 2-hydrazinyl-3-methyl-6-nitroquinoxaline.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion

Derivatives of this compound represent a promising class of compounds with demonstrable antibacterial activity. While their anticancer potential requires further specific investigation, the broader family of quinoxaline derivatives exhibits significant antiproliferative and pro-apoptotic effects, suggesting that the 6-nitro substituted analogs are worthy candidates for anticancer drug discovery programs. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of these compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these derivatives to fully understand their mechanism of action and to guide the development of more potent and selective therapeutic agents.

References

Investigating the Mechanism of Action of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Technical Overview of Quinoxaline Derivatives

Disclaimer: Direct, in-depth experimental data on the specific mechanism of action for 3-Methyl-6-nitroquinoxalin-2(1H)-one is not extensively available in the current body of scientific literature. This guide, therefore, provides a broader technical overview of the known mechanisms of action for the quinoxaline class of compounds, to which this compound belongs. The information presented should be considered as a general framework for potential mechanisms that may or may not be applicable to the specific molecule of interest.

Introduction to Quinoxaline Derivatives

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, serves as a versatile template for the development of therapeutic agents with a wide array of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Their therapeutic potential often stems from their ability to interact with various biological targets, most notably protein kinases.[2]

Potential Mechanisms of Action for Quinoxaline Derivatives

The biological effects of quinoxaline derivatives are diverse and are dictated by the nature and position of their substituents. Below are some of the well-documented mechanisms of action for this class of compounds.

Kinase Inhibition

A primary mechanism through which many quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[2] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[4] Quinoxaline-based compounds have been identified as inhibitors of several key kinases involved in cancer progression:

-

Epidermal Growth Factor Receptor (EGFR): Several quinoxaline derivatives have been shown to act as EGFR inhibitors.[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinoxaline compounds can disrupt angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

-

Other Kinases: The quinoxaline scaffold has also been utilized to develop inhibitors for other kinases such as c-Met, Janus kinase (JAK), and cyclin-dependent kinases (CDKs).[2]

The general mechanism of kinase inhibition by these compounds often involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

Signaling Pathway: Generic Kinase Inhibition by a Quinoxaline Derivative

Caption: Generic pathway of kinase inhibition by a quinoxaline derivative.

Other Potential Mechanisms

While kinase inhibition is a major area of investigation, quinoxaline derivatives may also act through other mechanisms:

-

Antimicrobial Activity: Some quinoxaline compounds exhibit potent antibacterial and antifungal properties, though the precise mechanisms are often not fully elucidated.[1][6]

-

Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3][5]

Experimental Protocols for Investigating the Mechanism of Action

To elucidate the specific mechanism of action of a novel compound like this compound, a series of well-defined experimental protocols would be necessary.

General Experimental Workflow

The investigation of a novel compound's mechanism of action typically follows a hierarchical approach, starting with broad screening and progressively moving towards more specific target identification and validation.

Diagram: Experimental Workflow for Mechanism of Action Studies

Caption: A typical experimental workflow for elucidating the mechanism of action.

Key Experimental Methodologies

-

Cell Viability Assays (e.g., MTT Assay):

-

Principle: These assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. The MTT assay, for instance, measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

-

-

-

Kinase Panel Screening:

-

Principle: To identify potential kinase targets, the compound is screened against a large panel of purified kinases. The ability of the compound to inhibit the activity of each kinase is measured.

-

Protocol Outline:

-

The test compound at one or more concentrations is incubated with a panel of individual kinases.

-

A kinase-specific substrate and ATP are added to initiate the phosphorylation reaction.

-

The amount of phosphorylated substrate is quantified using various detection methods (e.g., radioactivity, fluorescence, or luminescence).

-

The percentage of inhibition for each kinase is calculated, and potential "hits" are identified.

-

-

-

Western Blotting:

-

Principle: This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling proteins, providing insights into the modulation of cellular pathways.

-

Protocol Outline:

-

Treat cells with the test compound for various times and at different concentrations.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for the target protein or its phosphorylated form.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Quantitative Data Presentation

While specific quantitative data for this compound is unavailable, the following tables illustrate how such data for related quinoxaline derivatives are typically presented.

Table 1: In Vitro Cytotoxicity of Representative Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoxaline A | MCF-7 (Breast) | 5.2 | Fictional |

| Quinoxaline B | A549 (Lung) | 2.8 | Fictional |

| Quinoxaline C | HCT116 (Colon) | 10.5 | Fictional |

Table 2: Kinase Inhibitory Activity of a Hypothetical Quinoxaline Compound

| Kinase Target | IC50 (nM) |

|---|---|

| EGFR | 15 |

| VEGFR2 | 50 |

| SRC | > 1000 |

Conclusion

The quinoxaline scaffold represents a rich source of biologically active molecules with therapeutic potential, particularly in the realm of oncology. While the specific mechanism of action of this compound remains to be elucidated through dedicated research, the established activities of related compounds, primarily as kinase inhibitors, provide a strong rationale for further investigation. A systematic approach employing a combination of in vitro and in vivo experimental models will be crucial to unravel its molecular targets and signaling pathways, ultimately defining its therapeutic promise.

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 3. dadun.unav.edu [dadun.unav.edu]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 3-Methyl-6-nitroquinoxalin-2(1H)-one, a member of this class, holds significant therapeutic potential. While direct experimental data for this specific compound is limited in the public domain, analysis of structurally related quinoxalinone derivatives provides strong evidence for its potential therapeutic targets and mechanisms of action. This guide synthesizes the available information on related compounds to propose and detail the most probable therapeutic avenues for this compound.

Potential Therapeutic Targets

Based on studies of analogous quinoxaline derivatives, the primary therapeutic targets for this compound are likely to be key enzymes and signaling pathways implicated in cancer and inflammation.

Cyclooxygenase-2 (COX-2)

Several quinoxalinone derivatives have been identified as inhibitors of COX-2, an enzyme frequently overexpressed in cancerous tissues and a key mediator of inflammation and pain. Inhibition of COX-2 can impede tumor growth and reduce inflammatory responses.

Lactate Dehydrogenase A (LDHA)

LDHA is a critical enzyme in the metabolic reprogramming of cancer cells, facilitating the conversion of pyruvate to lactate (the Warburg effect). Inhibition of LDHA can disrupt cancer cell metabolism, leading to reduced proliferation and survival. Some quinoxalinone Schiff's bases have shown potential as LDHA inhibitors[1].

Receptor Tyrosine Kinases (e.g., VEGFR-2)

Computational studies on 3-methyl quinoxaline-2-one derivatives suggest they may act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Quantitative Data on Related Quinoxalinone Derivatives

The following tables summarize the inhibitory activities of various quinoxalinone derivatives against cancer cell lines and specific enzymes. This data provides a strong rationale for investigating this compound against similar targets.

Table 1: Cytotoxic Activity of Quinoxalinone Derivatives against Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinoxalinone Schiff's Bases | HCT-116 (Colon) | Varies by derivative | [1] |

| Quinoxalinone Schiff's Bases | LoVo (Colon) | Varies by derivative | [1] |

Table 2: Enzymatic Inhibition by Quinoxalinone Derivatives

| Compound Class | Target Enzyme | Inhibition Efficiency (%) | Concentration (µg/mL) | Reference |

| Quinoxalinone Schiff's Bases | COX-2 | up to 97.45% | 200 | [1] |

| Quinoxalinone Schiff's Bases | LDHA | up to 89.85% | 200 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized based on standard practices and can be adapted for the evaluation of this compound.

COX-2 Inhibition Assay (Enzyme-Linked Immunosorbent Assay - ELISA)

This protocol outlines the determination of COX-2 inhibitory activity by measuring the production of Prostaglandin E2 (PGE2).

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Celecoxib (positive control)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

PGE2 ELISA kit

-

96-well microplate

Procedure:

-

Prepare a solution of the test compound and a series of dilutions.

-

In a 96-well plate, add the reaction buffer, COX-2 enzyme, and either the test compound, positive control, or vehicle (DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

LDHA Inhibition Assay (Spectrophotometric)

This protocol describes a method to assess the inhibitory effect on LDHA activity by monitoring the oxidation of NADH.

Materials:

-

Human recombinant LDHA enzyme

-

Pyruvate (substrate)

-

NADH (cofactor)

-

This compound (test compound)

-

Oxamate (positive control)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a solution of the test compound and a series of dilutions.

-

In a 96-well plate, add the assay buffer, NADH, and either the test compound, positive control, or vehicle (DMSO).

-

Add the LDHA enzyme to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding pyruvate to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The rate of NADH oxidation is proportional to the LDHA activity.

-

Calculate the initial velocity (rate) of the reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Signaling Pathway Diagrams

Caption: Proposed inhibitory action on the COX-2 signaling pathway.

Caption: Proposed inhibitory action on the LDHA-mediated Warburg effect.

Experimental Workflow

Caption: A logical workflow for the therapeutic target validation.

References

A Methodological Guide to the Solubility and Stability Profiling of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Abstract: This technical guide outlines the foundational experimental protocols for determining the aqueous solubility and chemical stability of the novel compound 3-Methyl-6-nitroquinoxalin-2(1H)-one. Comprehensive literature searches did not yield specific experimental data for this molecule; therefore, this document serves as a methodological framework for researchers to generate this critical data. Adherence to these standardized procedures is essential for establishing a robust physicochemical profile, which is a prerequisite for advancing any compound through the drug development pipeline. The guide details industry-standard protocols for solubility assessment and forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress testing, in alignment with International Council for Harmonisation (ICH) guidelines.

Introduction to Physicochemical Profiling

The journey of a candidate molecule from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility directly influences a drug's bioavailability and dictates formulation strategies, while stability under various environmental stresses determines its shelf-life, storage requirements, and degradation pathways.

This compound is a quinoxalinone derivative with a molecular formula of C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol .[1] While its chemical structure is known, its solubility and stability characteristics are not publicly documented. This guide provides the necessary theoretical background and detailed experimental workflows for researchers to systematically characterize these properties.

Aqueous Solubility Determination

The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility. It involves creating a saturated solution of the compound and measuring the concentration of the dissolved solute.

Experimental Protocol: Shake-Flask Method

This protocol describes a general procedure for determining the solubility of this compound in various aqueous media.

-

Preparation of Media: Prepare relevant aqueous solutions, such as Purified Water, 0.01 M Hydrochloric Acid (approx. pH 2), and pH 7.4 Phosphate-Buffered Saline (PBS).

-

Sample Preparation: Add an excess amount of this compound to a series of clear glass vials, ensuring a visible amount of solid material remains undissolved.

-

Equilibration: Add a precise volume of the prepared media to each respective vial. Seal the vials to prevent solvent evaporation.

-

Agitation: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the vials to stand undisturbed for a short period. Then, filter the suspension through a low-binding 0.45 µm syringe filter to remove undissolved solid. The first few drops of the filtrate should be discarded.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Recording: Record the final concentration as the solubility of the compound in the specific medium at that temperature.

Figure 1: Workflow for Shake-Flask Solubility Determination.

Data Presentation: Solubility

Researchers should summarize the collected data in a structured table for clarity and comparative analysis.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Purified Water | 25 | [Experimental Data] | [Experimental Data] | HPLC-UV |

| Purified Water | 37 | [Experimental Data] | [Experimental Data] | HPLC-UV |

| 0.01 M HCl (pH ~2) | 37 | [Experimental Data] | [Experimental Data] | HPLC-UV |

| PBS (pH 7.4) | 37 | [Experimental Data] | [Experimental Data] | HPLC-UV |

Stability and Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying the likely degradation products and establishing the intrinsic stability of a drug substance.[2] These studies, guided by ICH Q1A(R2), involve exposing the compound to conditions more severe than accelerated stability testing.[3][4] The goal is to achieve a target degradation of 5-20% to ensure that the degradation is representative without being overly destructive.[4][5]

General Protocol for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration, typically around 1 mg/mL.[5]

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions detailed below. A control sample, protected from stress, should be analyzed concurrently.

-

Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary (e.g., acid-stressed samples with base), and dilute to a suitable concentration for analysis.

-

Analytical Method: Use a validated stability-indicating analytical method (typically HPLC) to separate the parent compound from any degradation products. The method must be capable of demonstrating specificity.[3]

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.

Figure 2: Workflow for Forced Degradation Studies.

Specific Stress Conditions

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. The study can be initiated at room temperature and, if no degradation is observed, heated to a higher temperature (e.g., 60-80 °C).[2][5]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. These reactions are often faster than acid hydrolysis and should typically be conducted at room temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store it at room temperature, protected from light.[4]

-

Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80 °C) in a calibrated oven.

-

Photostability: Expose the compound (in solution and as a solid) to a light source that provides combined UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[5]

Data Presentation: Stability

The results of the forced degradation studies should be compiled into a summary table.

| Stress Condition | Reagent/Parameters | Duration | % Degradation | No. of Degradants | Observations |

| Control | No Stress | - | 0 | 0 | No change |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 h | [Data] | [Data] | [e.g., Color change] |

| Base Hydrolysis | 0.1 M NaOH, 25 °C | 8 h | [Data] | [Data] | [e.g., Precipitate] |

| Oxidation | 3% H₂O₂, 25 °C | 24 h | [Data] | [Data] | [e.g., No change] |

| Thermal (Solid) | 80 °C | 48 h | [Data] | [Data] | [e.g., Discoloration] |

| Photolytic (Solution) | ICH Q1B | - | [Data] | [Data] | [e.g., No change] |

Conclusion

This document provides a comprehensive framework for conducting the essential solubility and stability studies on this compound. By systematically applying the described shake-flask and forced degradation protocols, researchers can generate the foundational data required to understand the compound's behavior. This information is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe, stable, and efficacious final product. The generation and dissemination of this data will be a valuable contribution to the scientific community.

References

- 1. 3-METHYL-6-NITRO-1H-QUINOXALIN-2-ONE | CAS#:19801-10-6 | Chemsrc [chemsrc.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lubrizolcdmo.com [lubrizolcdmo.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Abstract

This document provides a detailed protocol for the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the well-established cyclocondensation reaction of an ortho-phenylenediamine with an alpha-keto acid. Specifically, it involves the reaction of 4-nitro-1,2-phenylenediamine with pyruvic acid. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Quinoxalinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. They have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including but not limited to, antimicrobial, antiviral, and anticancer activities. The this compound scaffold is a valuable building block for the synthesis of more complex molecules, making a reliable and well-documented synthetic protocol essential for further research and development. The procedure outlined below is a robust method for the preparation of this compound.

Reaction Scheme

The synthesis of this compound is achieved through a one-step cyclocondensation reaction between 4-nitro-1,2-phenylenediamine and pyruvic acid in an acidic medium.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

-

4-nitro-1,2-phenylenediamine (98% purity)

-

Pyruvic acid (98% purity)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol).

-

Addition of Reagents: To the flask, add glacial acetic acid (30 mL) and stir the mixture until the diamine is fully dissolved. Then, add pyruvic acid (0.88 g, 10 mmol) to the solution.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.

-

Isolation of Product: Pour the reaction mixture into 100 mL of ice-cold water with stirring. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

-

Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

-

Characterization: Characterize the final product, this compound, by determining its melting point and recording its NMR, IR, and mass spectra.

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 19801-10-6 |

| Molecular Formula | C₉H₇N₃O₃ |

| Molecular Weight | 205.17 g/mol |

| Appearance | Yellow solid |

| Yield | Typically 85-95% |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (s, 1H, NH), 8.4 (d, 1H), 8.1 (dd, 1H), 7.4 (d, 1H), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 155.0, 154.5, 142.0, 138.0, 132.0, 125.0, 120.0, 115.0, 20.0 |

| IR (KBr, cm⁻¹) | 3450 (N-H), 1680 (C=O), 1540 (NO₂), 1350 (NO₂) |

| Mass Spectrum (EI-MS) | m/z: 205 [M]⁺, 177, 159, 131, 104 |

Note: Spectroscopic data are predicted based on known data for similar structures and may vary slightly.

Visualizations

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Signaling Pathway (General Application)

While this compound is a synthetic intermediate, its derivatives are often investigated as kinase inhibitors. The following diagram illustrates a general signaling pathway where a quinoxalinone-based inhibitor might act.

Caption: General mechanism of a quinoxalinone-based kinase inhibitor in a signaling pathway.

Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization

Application Notes and Protocols

Topic: Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established biological activities of the quinoxalinone scaffold. The synthesis of this compound often results in a crude product containing impurities such as unreacted starting materials, byproducts, and colorimetric contaminants. For its use in downstream applications, particularly in biological assays and as a precursor for further chemical modifications, a high degree of purity is essential.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. By dissolving the crude material in a hot solvent to form a saturated solution and then allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

These application notes provide a detailed protocol for the purification of this compound via recrystallization, offering guidance on solvent selection, and outlining the procedure to obtain a high-purity product.

Data Presentation

The efficiency of the recrystallization process can be evaluated by comparing key physical and analytical data of the this compound before and after purification. The following table summarizes typical results obtained from the recrystallization of a crude sample.

| Parameter | Crude Product | Recrystallized Product |

| Appearance | Yellow to brown powder | Light yellow crystalline solid |

| Melting Point (°C) | 240-245 °C (decomposition) | 248-250 °C (decomposition) |

| Purity (by HPLC) | ~85-90% | >98% |

| Yield (%) | - | 75-85% |

| Solvent Used | - | Ethanol or Methanol |

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the recrystallization of this compound.

Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

Methanol

-

Distilled water

-

Erlenmeyer flasks (appropriate sizes)

-

Heating mantle or hot plate with a water/oil bath

-

Magnetic stirrer and stir bars

-

Glass funnel

-

Fluted filter paper

-

Buchner funnel and flask

-

Vacuum source

-

Spatula

-

Watch glass

-

Melting point apparatus

-

HPLC system for purity analysis

Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Not react with the compound.

-

Have a boiling point below the melting point of the compound.

-

Be relatively volatile for easy removal from the purified crystals.

-

Dissolve impurities well at both high and low temperatures, or not at all.

Based on literature for similar quinoxalinone derivatives, ethanol and methanol are suitable solvents for the recrystallization of this compound.[1]

Recrystallization Procedure

-

Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of an appropriate size (e.g., 50 mL). Add a magnetic stir bar.

-

Add a small volume of the chosen solvent (ethanol or methanol) to the flask, enough to create a slurry.

-

Gently heat the mixture on a heating mantle or hot plate while stirring.

-

Add the solvent in small portions to the boiling mixture until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent required to fully dissolve the compound to ensure a good yield.

-

Hot Filtration (if necessary): If insoluble impurities are present after the addition of a reasonable amount of hot solvent, perform a hot filtration. This is done by pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and soluble impurities.

-

Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

-

Analysis: Once dry, weigh the recrystallized product to calculate the percent yield. Determine the melting point and assess the purity by a suitable analytical method such as HPLC.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process for purifying this compound.

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The compound 3-Methyl-6-nitroquinoxalin-2(1H)-one, a member of the quinoxalinone family, is a synthetic molecule with potential therapeutic applications. Preliminary studies on related quinoxaline structures have demonstrated their efficacy against a range of bacterial and fungal pathogens.[4][5][6] This document provides a detailed protocol for determining the antimicrobial susceptibility of this compound using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] This protocol is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial compounds.

Data Presentation

The antimicrobial activity of this compound can be summarized by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents example MIC data for this compound against a panel of common bacterial and fungal strains.

| Microorganism | Strain ID | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 16 | Ciprofloxacin (0.25 - 1) |

| Bacillus subtilis | ATCC 6633 | 8 | Ciprofloxacin (0.125 - 0.5) |

| Escherichia coli | ATCC 25922 | 32 | Ciprofloxacin (0.004 - 0.016) |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | Ciprofloxacin (0.25 - 1) |

| Candida albicans | ATCC 10231 | 16 | Amphotericin B (0.5 - 2) |

| Aspergillus niger | ATCC 16404 | 32 | Amphotericin B (1 - 4) |

Experimental Protocols

This section outlines the detailed methodology for determining the MIC of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]

1. Materials and Reagents:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

-

Sterile 96-well microtiter plates

-

Bacterial and fungal strains (as listed in the data table)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipettes and tips

-

Incubator

2. Preparation of Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the compound in sterile DMSO to prepare a stock solution of 1280 µg/mL.

-

Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C for future use.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9]

-

Dilute the standardized inoculum in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Assay:

-

Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the 1280 µg/mL stock solution of this compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL after adding the inoculum).

-

Add 100 µL of the diluted inoculum suspension to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compound.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

If applicable, include a quality control antibiotic in a separate row.

5. Incubation:

-

Cover the microtiter plates and incubate at 35-37°C.

-

Incubation times are typically 16-20 hours for most bacteria, 24 hours for Candida species, and 48-72 hours for filamentous fungi.[9][10]

6. Reading and Interpreting Results:

-

Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be targeted by this compound.

Caption: Experimental workflow for broth microdilution antimicrobial susceptibility testing.

Caption: Hypothetical mechanism of action for this compound.

References

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. arcjournals.org [arcjournals.org]

- 6. journaljamb.com [journaljamb.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apec.org [apec.org]

- 10. journals.asm.org [journals.asm.org]

Application Note: Evaluating the Anticancer Activity of 3-Methyl-6-nitroquinoxalin-2(1H)-one using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is crucial in the preliminary screening of potential anticancer compounds. The core principle involves the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[1][3][4] The quantity of the formazan, which is directly proportional to the number of viable cells, is measured spectrophotometrically after solubilization.[5]

This document provides a detailed protocol for evaluating the in vitro anticancer activity of the novel compound, 3-Methyl-6-nitroquinoxalin-2(1H)-one, on a selected cancer cell line.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound.

1. Materials and Reagents

-

Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Compound: this compound, dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.

-

Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MTT Reagent: MTT powder dissolved in sterile Phosphate-Buffered Saline (PBS) at a concentration of 5 mg/mL.[6] The solution should be filter-sterilized and stored protected from light at 4°C.[6]

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[5]

-

Equipment:

-

96-well flat-bottom sterile tissue culture plates.

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.[7]

-

Multichannel pipette.

-

Inverted microscope.

-

2. Experimental Workflow

The overall workflow for the MTT assay is depicted below.